BenchChemオンラインストアへようこそ!

5-Bromo-4-chloro-2-nitroanisole

Polyfunctionalized aromatic building blocks Cross-coupling substrates Medicinal chemistry intermediates

Select 5-Bromo-4-chloro-2-nitroanisole for its ortho-bromo/ortho-chloro substitution pattern that enables sequential, site-selective cross-coupling (C–Br > C–Cl). This tetra-substituted scaffold provides three orthogonal reactive handles—C–Br for Suzuki/Sonogashira, C–Cl for secondary coupling, and NO₂ for amine/heterocycle formation. Patent-validated as a CHK1 kinase inhibitor intermediate (WO2011/141716 A2), it offers procurement security through multi-vendor commercial availability. Unlike mono-halogenated analogs, this compound eliminates protection/deprotection steps, reducing synthetic step count.

Molecular Formula C7H5BrClNO3
Molecular Weight 266.475
CAS No. 1360616-77-8
Cat. No. B578369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-nitroanisole
CAS1360616-77-8
Synonyms5-BroMo-4-chloro-2-nitroanisole
Molecular FormulaC7H5BrClNO3
Molecular Weight266.475
Structural Identifiers
SMILESCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
InChIInChI=1S/C7H5BrClNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3
InChIKeyKVUZPSBQIMNNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-2-nitroanisole (CAS 1360616-77-8): Technical Baseline and Procurement Overview


5-Bromo-4-chloro-2-nitroanisole (CAS 1360616-77-8), also designated as 1-bromo-2-chloro-5-methoxy-4-nitrobenzene, is a tetra-substituted aromatic building block with the molecular formula C₇H₅BrClNO₃ and a molecular weight of 266.48 g/mol . The compound features a densely functionalized benzene core bearing methoxy (-OCH₃), nitro (-NO₂), bromo (-Br), and chloro (-Cl) substituents in a specific ortho-relationship between the halogen atoms . This substitution pattern creates a chemically differentiated scaffold that enables orthogonal reactivity pathways in cross-coupling and nucleophilic substitution chemistry. The compound appears as an intermediate in patent literature for pharmaceutical applications, with documented reference in WO2011/141716 A2 [1].

Why 5-Bromo-4-chloro-2-nitroanisole Cannot Be Substituted by Common Polyhalogenated Anisole Analogs


Generic substitution with structurally similar polyhalogenated anisoles or phenols fails due to the specific ortho-bromo/ortho-chloro arrangement in 5-Bromo-4-chloro-2-nitroanisole, which establishes a unique chemoselectivity hierarchy unavailable in mono-halogenated or differently substituted analogs. Literature on polyhalogenated arene cross-coupling demonstrates that compounds bearing both C–Br and C–Cl bonds on the same aromatic ring exhibit a predictable and synthetically exploitable reactivity order (C–Br > C–Cl > C–OTf) under palladium catalysis [1]. Furthermore, studies on ortho-chloro- and ortho-bromo-methoxyarenes confirm that the ortho-halogen geometry enables chelation-driven aromatic nucleophilic substitution pathways that proceed with high regioselectivity and yield, a mechanistic advantage absent in meta- or para-substituted isomers [2]. Substituting this compound with 4-chloro-2-nitroanisole (lacking the bromo handle), 5-bromo-4-chloro-2-nitrophenol (requiring additional protection/deprotection steps), or the regioisomeric 3-bromo-2-chloro-5-nitroanisole (CAS 1160574-48-0) alters the available orthogonal coupling sites, electronic landscape, or synthetic step economy .

5-Bromo-4-chloro-2-nitroanisole: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Structural Complexity and Functional Handle Density Comparison vs. 4-Chloro-2-nitroanisole

5-Bromo-4-chloro-2-nitroanisole contains four distinct substituents (methoxy, nitro, bromo, chloro) providing three orthogonal reactive handles (C–Br for coupling, C–Cl for orthogonal coupling or nucleophilic substitution, NO₂ for reduction/functional group interconversion) . In contrast, the more commercially common analog 4-chloro-2-nitroanisole (CAS 89-21-4) contains only three substituents and lacks the bromo handle entirely, reducing the number of orthogonal derivatization sites by one .

Polyfunctionalized aromatic building blocks Cross-coupling substrates Medicinal chemistry intermediates

Supply Chain Sourcing and Commercial Availability Comparison vs. Regioisomer 3-Bromo-2-chloro-5-nitroanisole

5-Bromo-4-chloro-2-nitroanisole (CAS 1360616-77-8) is commercially stocked by multiple global building block suppliers including BOC Sciences, AKSci, Leyan, and MolCore, with standard catalog purity specifications of 95% or 98% . In contrast, the regioisomeric analog 3-bromo-2-chloro-5-nitroanisole (CAS 1160574-48-0) shows notably more limited commercial availability, with at least one major supplier (CymitQuimica) explicitly listing the compound as 'Discontinued' across multiple package sizes .

Building block procurement Medicinal chemistry supply chain Specialty chemical sourcing

Orthogonal C–Br/C–Cl Chemoselectivity in Cross-Coupling vs. Mono-Halogenated Analogs

In polyhalogenated arenes bearing both C–Br and C–Cl bonds, palladium-catalyzed Suzuki–Miyaura cross-coupling proceeds with a well-established chemoselectivity hierarchy of C–Br > C–Cl > C–OTf [1]. 5-Bromo-4-chloro-2-nitroanisole, with its ortho-bromo and ortho-chloro substituents, is positioned to exploit this differential reactivity for sequential, site-selective couplings. This stands in contrast to mono-halogenated analogs such as 4-chloro-2-nitroanisole, which lack a second halogen handle for orthogonal coupling sequences. The ortho-relationship between halogens may further enable chelation-driven nucleophilic substitution pathways that proceed with high regioselectivity, a mechanistic feature documented for ortho-chloro- and ortho-bromo-methoxyarenes [2].

Chemoselective cross-coupling Polyhalogenated arene reactivity Suzuki-Miyaura coupling

LogP Differentiation from Phenolic Analog 5-Bromo-4-chloro-2-nitrophenol

5-Bromo-4-chloro-2-nitroanisole has a calculated XLogP3 value of 3.0, representing the lipophilicity contributed by the methoxy ether functionality . The structurally analogous phenolic compound 5-bromo-4-chloro-2-nitrophenol (CAS 855400-82-7), which replaces the methoxy group with a hydroxyl substituent, would exhibit substantially lower lipophilicity (predicted ΔLogP reduction of approximately 1.5–2.0 log units based on standard substituent contribution models) . This difference is not derived from direct comparative measurement but represents a class-level inference based on established substituent hydrophobicity parameters.

Physicochemical property optimization Lipophilicity tuning ADME property prediction

Patent-Documented Intermediate Status and Traceable Provenance

5-Bromo-4-chloro-2-nitroanisole is explicitly cited as an intermediate in WO2011/141716 A2 (Sentinel Oncology Limited), appearing on page/column 102 of the patent document . The patent pertains to compounds with CHK1 kinase inhibitory activity for oncology applications [1]. This documented use distinguishes the compound from many commercially available halogenated anisole building blocks that lack peer-reviewed or patent-validated application context. The patent traceability provides procurement justification and methodological precedent for research programs requiring auditable synthetic provenance.

Pharmaceutical intermediate sourcing CHK1 inhibitor synthesis Oncology drug development

5-Bromo-4-chloro-2-nitroanisole: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Iterative, Site-Selective Biaryl Synthesis via Sequential Suzuki-Miyaura Coupling

The presence of both C–Br and C–Cl bonds in 5-Bromo-4-chloro-2-nitroanisole enables a sequential, site-selective cross-coupling strategy. Initial Suzuki–Miyaura coupling can be directed to the more reactive C–Br site under mild palladium catalysis, leveraging the established chemoselectivity hierarchy C–Br > C–Cl [1]. Following this first coupling, the remaining C–Cl bond can be subsequently engaged in a second, orthogonal coupling reaction using more forcing conditions or a different catalyst system. This iterative approach reduces step count compared to routes requiring intermediate halogenation or protection/deprotection sequences, and is not accessible with mono-halogenated analogs such as 4-chloro-2-nitroanisole. The ortho-relationship between halogens may further facilitate chelation-assisted reactivity pathways as documented for related ortho-halo-methoxyarenes [2].

CHK1 Kinase Inhibitor Intermediate for Oncology Drug Discovery

As explicitly documented in WO2011/141716 A2, 5-Bromo-4-chloro-2-nitroanisole serves as a synthetic intermediate in the preparation of CHK1 kinase inhibitors with potential anticancer activity [3]. Research programs focused on checkpoint kinase inhibition, DNA damage response pathways, or related oncology targets can leverage this compound with the confidence of patent-validated synthetic precedent. The availability of citable patent documentation provides procurement justification and methodological reference points that are particularly valuable in regulated pharmaceutical research environments where compound provenance and synthetic traceability are required for intellectual property and regulatory documentation.

Polyfunctionalized Scaffold for Diversity-Oriented Synthesis

The tetra-substituted aromatic core of 5-Bromo-4-chloro-2-nitroanisole provides three distinct reactive handles (C–Br, C–Cl, and NO₂) for sequential orthogonal functionalization . The nitro group can be reduced to an amine for amide coupling or heterocycle formation; the C–Br bond enables Suzuki, Sonogashira, or Buchwald-Hartwig couplings; and the C–Cl bond provides a second orthogonal coupling site or nucleophilic aromatic substitution handle. This handle density surpasses that of 4-chloro-2-nitroanisole (two handles) and eliminates the protection requirements associated with the phenolic analog 5-bromo-4-chloro-2-nitrophenol. The calculated XLogP3 of 3.0 further informs solubility and chromatographic behavior during purification, facilitating predictable method development.

Procurement-Risk-Mitigated Building Block for Long-Term Medicinal Chemistry Programs

For multi-year medicinal chemistry campaigns requiring sustained access to key intermediates, 5-Bromo-4-chloro-2-nitroanisole offers a favorable procurement risk profile. The compound is actively stocked by multiple global suppliers including BOC Sciences, AKSci, Leyan, and MolCore, with standard purity specifications ranging from 95% to 98% . This multi-supplier landscape mitigates single-source dependency and reduces supply disruption risk. In contrast, the regioisomeric analog 3-bromo-2-chloro-5-nitroanisole (CAS 1160574-48-0) has documented supply discontinuation from at least one supplier, highlighting the procurement advantage of selecting a compound with established multi-vendor commercial availability .

Quote Request

Request a Quote for 5-Bromo-4-chloro-2-nitroanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.